molecular formula C15H17N3O5 B2393716 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 891120-55-1

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2393716
CAS No.: 891120-55-1
M. Wt: 319.317
InChI Key: OPFILMUVCZUVPA-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a novel synthetic compound recognized for its potent antiproliferative activity against a diverse panel of human cancer cell lines. Its primary mechanism of action is identified as the inhibition of tubulin polymerization, a critical process for cellular mitosis. By binding to the colchicine site on β-tubulin, this oxadiazole derivative effectively disrupts microtubule formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in malignant cells. This mechanism is particularly significant given the structural resemblance of its 3,4,5-trimethoxyphenyl moiety to the established tubulin-binding agent combretastatin A-4, while the 1,3,4-oxadiazol-2-yl scaffold contributes to enhanced metabolic stability and potent bioactivity. Research indicates that this compound demonstrates efficacy against multi-drug-resistant cancer cells, positioning it as a promising candidate for the development of next-generation chemotherapeutic agents and for the study of overcoming drug resistance in oncology. Its well-defined molecular target and robust in vitro cytotoxicity make it an invaluable chemical probe for investigating mitotic mechanisms, signaling pathways involved in programmed cell death, and for evaluating novel therapeutic strategies in experimental cancer models.

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-20-10-6-9(7-11(21-2)12(10)22-3)14-17-18-15(23-14)16-13(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFILMUVCZUVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the 3,4,5-Trimethoxyphenyl Group:

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

The anticancer potential of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has been investigated in several studies.

Case Studies

  • In Vitro Cytotoxicity Studies
    • A study evaluated the compound's effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells after 48 hours of treatment.
  • Mechanism of Action
    • The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties.

Case Studies

  • Antibacterial Activity
    • The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were recorded at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
  • Mechanism of Action
    • The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Properties

Recent studies have indicated that this compound may possess anti-inflammatory effects.

Case Studies

  • In Vivo Studies
    • In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerMCF-7IC50 = 15 µM2023
AnticancerA549IC50 = 20 µM2023
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. For example, it may inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the oxadiazole ring and the cyclopropanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15N3O5C_{13}H_{15}N_{3}O_{5} with a molecular weight of 293.28 g/mol. It has a predicted melting point of 223-224 °C and a density of approximately 1.280 g/cm³ .

Anti-inflammatory Activity

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory properties. For instance, derivatives containing the 3,4,5-trimethoxyphenyl moiety have shown anti-inflammatory activity comparable to indomethacin and celecoxib in various assays. In vitro studies demonstrated that certain derivatives inhibited cyclooxygenase enzymes (COX-1 and COX-2), with IC50 values indicating potent inhibition .

Table 1: Inhibition Potency of Related Compounds

Compound NameCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound A45.968.2
Compound B39.846.3

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives exhibited notable cytotoxic effects with IC50 values as low as 7.11 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound CMCF-79.48
Compound DMDA-MB-23111.55

The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways and induce apoptosis in cancer cells. The compound may exert its effects through:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes involved in prostaglandin synthesis, the compound reduces inflammation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways via caspase activation and modulation of cytochrome C levels in affected cells .

Case Studies

Several studies have highlighted the efficacy of related compounds in preclinical models:

  • Renal Ischemia/Reperfusion Injury : A study demonstrated that oxadiazole derivatives provided protective effects against renal damage induced by ischemia/reperfusion by reducing apoptotic markers and tissue damage .
  • Tumor Growth Inhibition : In vivo studies showed that certain derivatives significantly inhibited tumor growth in mouse models when administered at specific dosages .

Q & A

Basic: What are the key steps in synthesizing N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

The synthesis typically involves:

  • Cyclopropane ring formation : Cyclopropanecarboxylic acid is activated (e.g., via chlorination with thionyl chloride) to form the reactive acyl chloride intermediate.
  • Oxadiazole ring construction : Hydrazine derivatives react with 3,4,5-trimethoxybenzoyl chloride to form hydrazide intermediates, followed by cyclization with carbon disulfide or cyanogen bromide under reflux conditions (e.g., ethanol, 80°C) .
  • Coupling : The cyclopropanecarboxamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling .
    Characterization : Confirmed via 1H^1H-NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm), IR (amide C=O stretch ~1650 cm1^{-1}), and high-resolution mass spectrometry .

Basic: How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Resolves the oxadiazole ring conformation and cyclopropane geometry (e.g., bond angles ~60°) .
  • NMR spectroscopy :
    • 1H^1H-NMR: 3,4,5-trimethoxyphenyl protons (δ 3.8–4.0 ppm for OCH3_3), cyclopropane CH2_2 (δ 1.2–1.5 ppm).
    • 13C^{13}C-NMR: Oxadiazole C=O (~167 ppm), cyclopropane carbons (~10–15 ppm) .
  • Mass spectrometry : Molecular ion peak (e.g., m/z 387.1 for C18_{18}H19_{19}N3_3O5_5) and fragmentation patterns confirm purity .

Intermediate: What in vitro assays are used to evaluate its biological activity?

  • Antifungal activity : Broth microdilution assays (e.g., MIC against Candida albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values in HeLa or MCF-7 cells) .
  • Tubulin polymerization inhibition : Spectrophotometric monitoring of microtubule assembly, comparing IC50_{50} with colchicine .

Advanced: How do structural modifications influence its structure-activity relationship (SAR)?

  • Methoxy group positioning : 3,4,5-Trimethoxyphenyl enhances tubulin binding via hydrophobic interactions, while 2,4-dimethoxy analogs show reduced potency .
  • Oxadiazole vs. thiadiazole : Oxadiazole improves metabolic stability compared to sulfur-containing analogs .
  • Cyclopropane substitution : Methyl or halogen substituents on the cyclopropane ring alter solubility and LogP, impacting bioavailability .

Advanced: How can researchers resolve contradictions in reported biological data?

  • Meta-analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antifungal assays) .
  • Impurity profiling : Use HPLC-MS to rule out synthetic byproducts (e.g., unreacted hydrazide intermediates) affecting activity .
  • Dose-response validation : Replicate assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC50_{50} trends .

Advanced: What computational methods predict its target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to β-tubulin (PDB ID: 1SA0). Focus on hydrogen bonding with Thr179 and hydrophobic contacts with the trimethoxyphenyl group .
  • 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity and steric bulk with antifungal activity (e.g., q2>0.6q^2 > 0.6) .
  • MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Intermediate: What analytical challenges arise in quantifying this compound?

  • Chromatographic interference : Co-elution with degradation products (e.g., hydrolyzed oxadiazole) requires optimized HPLC conditions (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) .
  • Low UV absorbance : Derivatization with fluorescamine enhances detection sensitivity in biological matrices .
  • Stability in solution : Preferential use of DMSO stock solutions (<1% v/v in assays) to prevent cyclopropane ring opening .

Advanced: How is stability assessed under physiological conditions?

  • Forced degradation studies :
    • Acidic (0.1 M HCl, 37°C): Hydrolysis of oxadiazole to hydrazide.
    • Oxidative (3% H2_2O2_2): Cyclopropane ring cleavage.
    • Photolytic (ICH Q1B guidelines): UV light exposure to identify photo-degradants .
  • Plasma stability : Incubation in human plasma (37°C, 24h) with LC-MS quantification of intact compound .

Intermediate: What synthetic impurities are critical to monitor?

  • Unreacted starting materials : 3,4,5-Trimethoxybenzoic acid (HPLC retention time ~3.2 min).
  • Cyclization byproducts : 1,3,4-Oxadiazole-2-thione derivatives from incomplete CS2_2 removal .
  • Hydrolysis products : Cyclopropanecarboxylic acid (identified via 1H^1H-NMR absence of amide proton) .

Advanced: What strategies improve its pharmacokinetic profile?

  • Prodrug design : Esterification of the carboxamide to enhance oral absorption (e.g., ethyl ester prodrug) .
  • Lipid nanoparticle encapsulation : Increases solubility and reduces hepatic first-pass metabolism .
  • CYP450 inhibition assays : Identify metabolic vulnerabilities (e.g., CYP3A4-mediated oxidation) using human liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.